

# A Comprehensive Technical Guide to 5-Nitro-2-furaldehyde Semicarbazone (Nitrofurazone)

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## Compound of Interest

Compound Name: 3-Hydroxy-2,2-dimethylpropanal

Cat. No.: B031169

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Note on CAS Number: The provided CAS number was 597-31-9, which corresponds to **3-Hydroxy-2,2-dimethylpropanal**[1][2][3][4][5]. However, the detailed request for a technical guide on a compound relevant to drug development, including its mechanism of action and experimental protocols, strongly suggests that the intended subject was 5-Nitro-2-furaldehyde semicarbazone, which has the CAS number 59-87-0. This guide will focus on the latter compound, also widely known as Nitrofurazone.

## Chemical Identity: IUPAC Name and Synonyms

The compound with CAS number 59-87-0 is a synthetic antimicrobial agent belonging to the nitrofuran class[6][7].

IUPAC Name: (2E)-2-[(5-Nitro-2-furyl)methylene]hydrazinecarboxamide[6]

This compound is more commonly known by its non-proprietary name, Nitrofurazone. It has been marketed under various trade names and has numerous synonyms in scientific literature.

Synonym	Reference
5-Nitro-2-furaldehyde semicarbazone	[8][9]
5-Nitro-2-furfural semicarbazone	[8]
Nitrofural	[10][11][12]
Furacin	[6][8][9][12]
NFZ	[8][9]
Aldomycin	[6][12]
Amifur	[6][12]
Chemofuran	[6][12]
Coxistat	[6][12]
Furacillin	[12]
Mastofuran	[12]
Nitrofurazan	[12]

## Physicochemical Properties

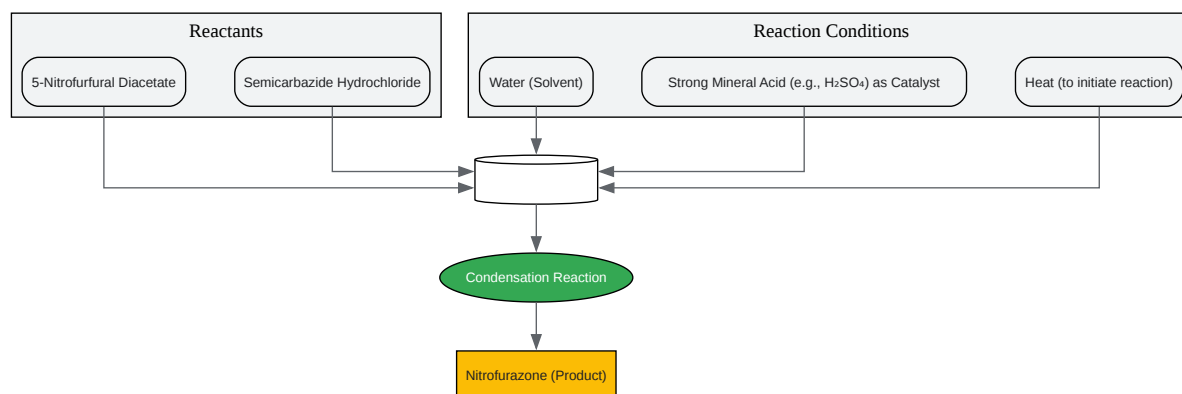
Nitrofurazone is a pale yellow, odorless crystalline powder[6][13][14]. Its physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C6H6N4O4	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[12]</a> <a href="#">[14]</a> <a href="#">[15]</a>
Molecular Weight	198.14 g/mol	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[12]</a> <a href="#">[14]</a>
Melting Point	242-244 °C	<a href="#">[8]</a>
Appearance	Pale yellow needles or yellow powder	<a href="#">[13]</a> <a href="#">[14]</a>
pH (saturated aqueous solution)	6.0 - 6.5	<a href="#">[13]</a> <a href="#">[14]</a>
LogP	0.2	<a href="#">[9]</a> <a href="#">[12]</a>
SMILES	<chem>NC(=O)N/N=C/c1ccc(o1)--INVALID-LINK--=O</chem>	<a href="#">[8]</a> <a href="#">[15]</a>
InChI Key	IAIWVQXQOWNYOU-FPYGCLRLSA-N	<a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[12]</a> <a href="#">[15]</a>

## Synthesis

Nitrofurazone is synthesized through the condensation reaction of 5-nitro-2-furaldehyde with a semicarbazide derivative. A common laboratory and industrial synthesis involves the reaction of 5-nitrofurfural diacetate with semicarbazide hydrochloride in an acidic aqueous medium.

## Conceptual Workflow for Nitrofurazone Synthesis



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Caption: Synthesis of Nitrofurazone from 5-nitrofurfural diacetate.

## Exemplary Synthesis Protocol

The following protocol is based on established chemical synthesis patents[16][17].

- **Preparation of Semicarbazide Solution:** Dissolve semicarbazide hydrochloride in water. A small percentage of a strong mineral acid, such as sulfuric acid, is added as a catalyst[16].
- **Addition of Nitrofuran Precursor:** Add 5-nitrofurfural diacetate to the prepared semicarbazide solution with stirring[16].
- **Initiation of Reaction:** Heat the mixture, with continuous stirring, to a temperature range of 85°C to 90°C. The reaction is exothermic and will proceed to completion without further external heating once initiated[16].
- **Crystallization and Isolation:** As the reaction proceeds, Nitrofurazone precipitates as yellow crystals. After the reaction is complete, cool the mixture to approximately 35°C[17].

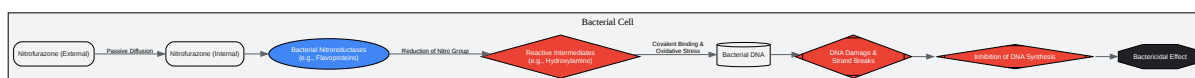
- Purification: Filter the crystalline solid. Wash the crystals sequentially with cold water and ethyl alcohol to remove unreacted starting materials and byproducts[16].
- Drying: Dry the purified crystals under suction and then in an oven at a controlled temperature (e.g., 50°C) to yield the final product[16].

## Mechanism of Action and Biological Activity

Nitrofurazone is a broad-spectrum antibacterial agent effective against a range of Gram-positive and Gram-negative bacteria[6][7][10][11]. Its mechanism of action is complex and not fully elucidated, but it is known to involve the inhibition of bacterial enzymes essential for carbohydrate metabolism[18].

The antimicrobial activity of Nitrofurazone is dependent on its reduction by bacterial nitroreductases (such as flavoproteins) into highly reactive, short-lived intermediates[19][20]. These reactive species are cytotoxic and can damage bacterial DNA, leading to the inhibition of DNA synthesis and ultimately cell death[19][20]. This multi-targeted mechanism is believed to contribute to the low incidence of acquired bacterial resistance.

## Proposed Antimicrobial Mechanism of Action



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Caption: Proposed mechanism of Nitrofurazone's bactericidal action.

## Applications in Research and Drug Development

While its use in humans has declined in some regions due to concerns about mutagenesis and carcinogenesis, Nitrofurazone remains a valuable compound in various research and

development contexts[6][11][21].

## Antimicrobial Spectrum

Nitrofurazone exhibits a broad spectrum of activity that includes many common pathogens.

Bacterial Group	Susceptible Organisms (Examples)	Reference
Gram-positive	Staphylococcus aureus, Streptococcus pyogenes, Clostridia spp.	[11][22]
Gram-negative	Escherichia coli, Salmonella spp.	[11][22]

It is notably less active against *Pseudomonas aeruginosa*[11][22].

## Therapeutic and Research Applications

- **Topical Anti-Infective:** Primarily used in topical preparations for the treatment of burns, wounds, and skin infections to prevent or treat bacterial contamination[7][11][18][19].
- **Veterinary Medicine:** Used topically in dogs, cats, and horses for superficial bacterial infections. It is also used in ornamental fish to treat infections like fin rot[6]. The use in animals intended for human consumption is banned[6].
- **Anti-protozoal Activity:** It has shown activity against *Trypanosoma* species, which led to the development of other nitroaromatic compounds for treating Chagas disease[6][22].
- **Cancer Research:** Nitrofurazone has been investigated for its potential as an anticancer agent. Studies have shown it can generate metabolites that cause oxidative damage to the DNA of human breast cancer cells (MCF-7)[10]. Repurposing efforts are underway to design novel Nitrofurazone analogs with enhanced anticancer and antimicrobial properties[23].
- **Disease Model Induction:** It can be used to induce mammary tumors in rats, providing a model for studying breast cancer[8][10].

## Experimental Protocols

The following is an example of an in vivo experimental protocol for preparing a Nitrofurazone solution for administration to laboratory animals, based on information from MedChemExpress[10].

### Protocol: Preparation of Nitrofurazone for In Vivo Oral Administration

Objective: To prepare a clear, soluble formulation of Nitrofurazone for oral gavage in a rodent model.

Disclaimer: This protocol is for research purposes only. All animal experiments should be conducted under an approved institutional animal care and use committee (IACUC) protocol.

Materials:

- Nitrofurazone powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer
- Warming bath or sonicator (optional)

Methodology:

- Stock Solution Preparation (if required): Prepare a concentrated stock solution of Nitrofurazone in an appropriate solvent. For the final formulation, it is recommended to prepare the solution fresh on the day of use[10].

- **Solvent Mixture Preparation:** The final formulation will consist of a co-solvent system. The recommended volumetric ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[10].
- **Dissolution Procedure:** a. Weigh the required amount of Nitrofurazone powder and place it in a sterile conical tube. b. Add the solvents sequentially, starting with DMSO. Add 10% of the final desired volume as DMSO and vortex until the powder is fully dissolved. c. Add 40% of the final volume as PEG300 and vortex thoroughly. d. Add 5% of the final volume as Tween-80 and vortex until the solution is homogenous. e. Finally, add 45% of the final volume as saline and vortex to create the final formulation.
- **Solubility Check:** The resulting solution should be clear. If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution[10]. The reported solubility in this specific vehicle is  $\geq 2.58$  mg/mL[10].
- **Administration:** The freshly prepared solution can be administered to the experimental animals via the desired route (e.g., oral gavage).

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